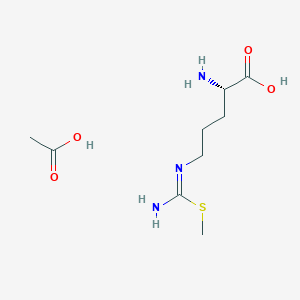

S-Methyl-L-thiocitrulline acetate

描述

S-甲基-L-硫代瓜氨酸乙酸盐是一种有效的诱导型一氧化氮合酶抑制剂,其对组成型(神经元)一氧化氮合酶的抑制作用强于对诱导型(内皮)一氧化氮合酶的抑制作用 . 该化合物是L-精氨酸的衍生物,其中胍基NH2被甲硫基取代 . 由于其独特的性质和应用,它在科学研究中被广泛使用。

准备方法

合成路线和反应条件

S-甲基-L-硫代瓜氨酸乙酸盐的合成涉及在碱的存在下,使L-瓜氨酸与甲基碘反应,然后加入乙酸形成乙酸盐 . 反应条件通常包括:

温度: 室温

溶剂: 甲醇或乙醇

碱: 氢氧化钠或碳酸钾

工业生产方法

S-甲基-L-硫代瓜氨酸乙酸盐的工业生产方法与实验室合成类似,但规模更大。该过程包括:

反应器: 大型反应器,具有温度和压力控制

纯化: 结晶或色谱法以获得高纯度产品

质量控制: HPLC和NMR等分析技术以确保产品质量

化学反应分析

反应类型

S-甲基-L-硫代瓜氨酸乙酸盐经历各种化学反应,包括:

氧化: 与氧化剂反应生成亚砜和砜

还原: 可以还原生成硫醇

取代: 经历亲核取代反应

常用试剂和条件

氧化剂: 过氧化氢,间氯过氧苯甲酸

还原剂: 氢化铝锂,硼氢化钠

亲核试剂: 氨,胺

主要产物

氧化: 亚砜,砜

还原: 硫醇

取代: 取代的硫代瓜氨酸衍生物

科学研究应用

Chemical Properties and Mechanism of Action

S-Methyl-L-thiocitrulline acetate is a derivative of L-citrulline with the molecular formula and a molecular weight of approximately 265.33 g/mol. The compound exists as an acetate salt, which enhances its solubility and stability in biological systems. Its primary mechanism of action involves the inhibition of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS), by covalently modifying active site residues, especially cysteine residues within the enzyme .

Scientific Research Applications

-

Neurological Disorders :

- This compound has shown potential in treating conditions related to excessive nitric oxide production, such as cerebral ischemia and neurodegenerative diseases. In studies, it has been demonstrated that selective blockade of nNOS with this compound significantly reduced neuronal death and improved neurological outcomes following intracerebral hemorrhage (ICH) in animal models .

- Cardiovascular Research :

- Vascular Function :

Comparative Analysis with Other Compounds

The following table summarizes the characteristics and selectivity of this compound compared to other nitric oxide synthase inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | L-citrulline derivative | Nitric oxide synthase inhibitor | Neuronal > Endothelial |

| Nω-Nitro-L-arginine | L-arginine derivative | Competitive NOS inhibitor | Non-selective |

| L-NAME (Nω-Nitro-L-arginine methyl ester) | L-arginine derivative | Competitive NOS inhibitor | Non-selective |

| L-Citrulline | Natural amino acid | Precursor for nitric oxide synthesis | None |

This comparison illustrates that this compound stands out due to its selective inhibition towards neuronal nitric oxide synthase, which may offer therapeutic advantages over non-selective inhibitors .

Case Study 1: Neuroprotection in Intracerebral Hemorrhage

In a study examining the effects of this compound on ICH, administration three hours post-hemorrhage led to significant reductions in neuronal death and improved neurological function in rats. The treatment decreased the activity of gelatinolytic enzymes associated with brain injury and preserved the integrity of microvascular structures .

Case Study 2: Cardiac Function Modulation

Another study investigated the impact of this compound on cardiac contractility during β-adrenergic stimulation. The results indicated that pre-treatment with the compound significantly reduced the inotropic response to isoproterenol, demonstrating its potential role in modulating cardiac responses under stress conditions .

作用机制

S-甲基-L-硫代瓜氨酸乙酸盐通过抑制一氧化氮合酶发挥作用,一氧化氮合酶是一种负责从L-精氨酸产生一氧化氮的酶 . 抑制通过化合物与酶活性位点的结合发生,阻止L-精氨酸转化为一氧化氮和L-瓜氨酸 . 这种抑制会影响各种分子靶点和途径,包括:

神经元一氧化氮合酶(nNOS): 抑制导致神经元中一氧化氮的产生减少.

内皮一氧化氮合酶(eNOS): 优先抑制nNOS而不是eNOS.

相似化合物的比较

S-甲基-L-硫代瓜氨酸乙酸盐与其他类似化合物相比是独特的,因为它具有对一氧化氮合酶的特异性抑制作用,并且对神经元形式比对内皮形式的抑制作用更强 . 类似化合物包括:

L-硫代瓜氨酸: 另一种一氧化氮合酶抑制剂,但具有不同的特异性.

L-高硫代瓜氨酸: 结构相似,但抑制作用不同.

NG-甲基-L-精氨酸: 抑制一氧化氮合酶,但效力和选择性不同.

生物活性

S-Methyl-L-thiocitrulline acetate (S-MTC acetate) is a potent inhibitor of nitric oxide synthase (NOS), particularly selective for neuronal NOS (nNOS). This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly concerning nitric oxide (NO) production and its implications in various physiological and pathological processes.

S-MTC acetate acts primarily by inhibiting the activity of nNOS, which is crucial for the production of nitric oxide from L-arginine. By blocking this pathway, S-MTC acetate can modulate levels of reactive nitrogen species, thereby influencing various biological processes such as inflammation, neuroprotection, and vascular function.

- Inhibition of Nitric Oxide Production : S-MTC acetate has been shown to effectively inhibit NO production in several experimental models. For instance, studies indicate that concentrations as low as 50 μM can completely inhibit nitrite formation in lipopolysaccharide-treated cells, demonstrating its potency as a nNOS inhibitor .

- Impact on Reactive Oxygen Species (ROS) : The compound also influences the generation of ROS. Inhibition of nNOS by S-MTC acetate leads to a reduction in mitochondrial ROS formation, which is critical in the context of oxidative stress and cellular signaling .

Biological Implications

The biological activity of S-MTC acetate extends into several key areas:

- Neuroprotection : Due to its selective inhibition of nNOS, S-MTC acetate has potential applications in neurotrauma and stroke management. By modulating NO levels, it may help mitigate neuronal damage associated with excessive NO production during pathological conditions .

- Inflammation : The compound's ability to inhibit NO synthesis positions it as a candidate for reducing inflammatory responses. Elevated NO levels are often linked with chronic inflammation; thus, S-MTC acetate could play a role in therapeutic strategies aimed at inflammatory diseases .

- Vascular Function : Given that NO is a critical regulator of vascular tone, the inhibition of its synthesis by S-MTC acetate could have implications for cardiovascular health. However, caution is warranted due to potential off-target effects on endothelial NOS (eNOS), which plays a protective role in vascular function .

Research Findings and Case Studies

Several studies have explored the effects and applications of S-MTC acetate:

- Study on Neuronal Damage : In an experimental model of neurotrauma, administration of S-MTC acetate significantly reduced neuronal injury markers compared to control groups. This suggests its potential as a neuroprotective agent during acute injury events .

- Inflammatory Response Modulation : Research involving animal models showed that treatment with S-MTC acetate led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses through NO inhibition .

- Cardiovascular Studies : In cardiovascular research, the use of S-MTC acetate demonstrated altered vascular responses under stress conditions. While it inhibited excessive vasodilation mediated by NO, careful monitoring was required to avoid adverse effects related to eNOS inhibition .

Summary Table of Biological Effects

属性

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。